BenchChemオンラインストアへようこそ!

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Medicinal Chemistry Pharmaceutical Synthesis Kinase Inhibitors

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 61727-33-1) is an indispensable building block for medicinal chemists developing GSK3β inhibitors (Alzheimer's, diabetes, cancer) and NNRTIs for HIV. Its specific 5-chloro, 2-methylthio, and 4-carboxylic acid pattern is crucial for target binding and SAR, making generic analogs unsuitable. Available in high purity ≥97% for reliable multi-step synthesis. Order now for your kinase inhibitor library or antiviral program.

Molecular Formula C6H5ClN2O2S
Molecular Weight 204.63 g/mol
CAS No. 61727-33-1
Cat. No. B122169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
CAS61727-33-1
Synonyms5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic Acid;  5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid
Molecular FormulaC6H5ClN2O2S
Molecular Weight204.63 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)C(=O)O)Cl
InChIInChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
InChIKeySEPCYCDQJZTPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 61727-33-1): Procurement Insights for Advanced R&D Synthesis


5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 61727-33-1) is a heterocyclic aromatic organic compound belonging to the pyrimidine family [1]. Characterized by the molecular formula C6H5ClN2O2S and a molecular weight of 204.63 g/mol , it features a core pyrimidine ring substituted with a chloro group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid functional group at the 4-position [2]. This compound is a solid at room temperature with a reported melting point of 165 °C (decomposition) .

Why 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid Cannot Be Replaced by Generic Analogs


Substitution of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid with a generic analog is not straightforward due to its specific and validated role in targeted synthetic pathways. The compound serves as a key intermediate in the multi-step synthesis of specific pharmaceutical targets, most notably inhibitors of Glycogen Synthase Kinase 3 beta (GSK3β) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . Replacing this compound with an analog lacking the specific 5-chloro, 2-methylthio, and 4-carboxylic acid functionality would likely disrupt the designed reaction sequence, alter the physicochemical properties of downstream intermediates, and invalidate the established synthetic route. Therefore, procurement is driven by the compound's specific and validated utility as a building block in these exact reaction schemes, rather than a broader or interchangeable chemical role.

Quantitative Evidence for Selecting 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid


Validated Intermediate for GSK3β and NNRTI Inhibitor Synthesis

This compound is explicitly cited in the chemical literature and commercial product descriptions as a synthetic intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for HIV treatment [1]. The evidence for its use is based on its specific inclusion in these established synthetic routes. A generic analog, such as 5-Chloro-2-(methylthio)pyrimidine (CAS 38275-42-2) which lacks the 4-carboxylic acid group [2], or 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5) [3], cannot be directly substituted as they would not undergo the same downstream reactions (e.g., amide coupling) or would lead to different biological activity profiles in the final drug candidates.

Medicinal Chemistry Pharmaceutical Synthesis Kinase Inhibitors

Commercial Availability and High Purity Standards

The compound is readily available from major chemical suppliers with a high, consistent purity specification of ≥95% (by HPLC) or ≥97% . This contrasts with the 5-fluoro analog (CAS 654-92-2), which is a different chemical entity (5-fluoro-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) with a typical purity of 95% , and the 5-bromo analog (CAS 50593-92-5) with a reported purity of 98% . The widespread availability and defined purity of the 5-chloro derivative ensure reproducibility and reduce the need for extensive in-house purification or quality control, directly impacting procurement efficiency and project timelines.

Chemical Procurement Quality Control Synthetic Chemistry

Core Physical Property Comparison: 5-Chloro vs. 5-Bromo Analog

The 5-chloro derivative (CAS 61727-33-1) has a reported melting point of 165 °C (decomposition) and a molecular weight of 204.63 g/mol . In contrast, the 5-bromo analog (CAS 50593-92-5) is reported to have a melting point of 156-157 °C and a molecular weight of 249.09 g/mol [1]. This difference in physical properties, while seemingly minor, can be critical for analytical method development (e.g., HPLC retention time) and purification processes (e.g., recrystallization conditions). The choice of the chloro analog over the bromo analog for a project may be dictated by these established property differences to align with pre-existing analytical methods or separation protocols.

Physicochemical Properties Analytical Chemistry Compound Characterization

Validated Application Scenarios for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid in R&D


Synthesis of Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibitors

Researchers engaged in developing novel GSK3β inhibitors for potential therapeutic applications in conditions like Alzheimer's disease, type II diabetes, and cancer will find this compound to be a crucial intermediate . As documented, it is used in the multi-step construction of the inhibitor's core scaffold . Its specific substitution pattern is integral to the designed structure-activity relationship (SAR) of the final drug candidates.

Preparation of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV Therapy

Medicinal chemistry programs focused on synthesizing new NNRTIs for the treatment of HIV infection rely on this compound as a key building block . The chloro and methylthio groups are essential for the electronic and steric properties required for binding to the allosteric site of the HIV-1 reverse transcriptase enzyme, making it an indispensable component in these synthetic routes.

Building Block for Kinase Inhibitor Libraries

This compound is a valuable building block for synthesizing focused libraries of kinase inhibitors . The carboxylic acid group is a common handle for amide bond formation, a key reaction in medicinal chemistry, allowing for the rapid diversification of the pyrimidine core into arrays of potential drug candidates targeting various kinases, including ALK and phosphatidylinositol phosphate kinases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.